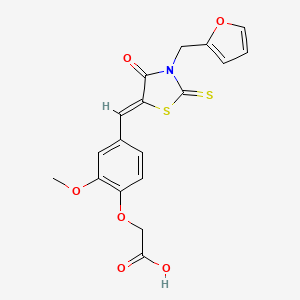

(Z)-2-(4-((3-(furan-2-ylmethyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)acetic acid

Description

The compound “(Z)-2-(4-((3-(furan-2-ylmethyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)acetic acid” is a rhodanine-derived molecule featuring a thiazolidinone core substituted with a furan-2-ylmethyl group, a methoxyphenoxyacetic acid moiety, and a Z-configuration at the exocyclic double bond. Rhodanine derivatives are widely studied for their biological activities, including hypoglycemic, anticancer, and antimicrobial properties .

This compound is synthesized via microwave-assisted condensation of rhodanine-3-acetic acid with a furan-substituted aldehyde in DMF, followed by precipitation in ethanol-water . Its Z-configuration is confirmed by NMR analysis, as described in protocols involving baseline correction, peak integration, and TSP calibration .

Properties

IUPAC Name |

2-[4-[(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-2-methoxyphenoxy]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO6S2/c1-23-14-7-11(4-5-13(14)25-10-16(20)21)8-15-17(22)19(18(26)27-15)9-12-3-2-6-24-12/h2-8H,9-10H2,1H3,(H,20,21)/b15-8- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFGGKJOLVJCZNR-NVNXTCNLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)CC3=CC=CO3)OCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)CC3=CC=CO3)OCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(4-((3-(furan-2-ylmethyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)acetic acid typically involves multiple steps, starting from readily available starting materials. The key steps include:

Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Synthesis of the thioxothiazolidinone moiety: This involves the reaction of a thioamide with a carbonyl compound, followed by cyclization.

Coupling of the furan and thioxothiazolidinone units: This step often requires the use of a coupling reagent such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).

Introduction of the phenoxyacetic acid group: This can be done through an esterification or amidation reaction, followed by hydrolysis to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(4-((3-(furan-2-ylmethyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)acetic acid can undergo various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

Reduction: The thioxothiazolidinone moiety can be reduced to form thiazolidinones.

Substitution: The phenoxyacetic acid group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furanones, while reduction of the thioxothiazolidinone moiety can yield thiazolidinones.

Scientific Research Applications

-

Anticancer Properties

- Recent studies indicate that compounds with similar thiazolidinone structures exhibit significant anticancer activity. For instance, derivatives have shown inhibition of cell proliferation in various cancer cell lines, including human breast and lung cancer cells. The compound may induce apoptosis through the activation of caspases and modulation of cell cycle regulators.

- A study evaluated the compound's efficacy against human tumor cells through the National Cancer Institute's protocols, revealing mean growth inhibition values that suggest promising antitumor activity.

-

Antimicrobial Activity

- The compound has been assessed for its antimicrobial properties against various bacterial strains. Preliminary results indicate effectiveness against Gram-positive and Gram-negative bacteria, suggesting its potential as an antibiotic agent.

- The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

-

Anti-inflammatory Effects

- Investigations into the anti-inflammatory potential of this compound have shown that it can inhibit pro-inflammatory cytokines, thereby reducing inflammation in vitro and in vivo models. This property could be beneficial in treating conditions like arthritis or other inflammatory diseases.

Case Studies and Research Findings

-

Case Study 1: Antitumor Activity

- In a controlled study, (Z)-2-(4-((3-(furan-2-ylmethyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)acetic acid was tested on a panel of 60 human cancer cell lines. Results showed significant inhibition rates, particularly in breast cancer cells, highlighting its potential as a lead compound for further development.

-

Case Study 2: Antimicrobial Efficacy

- A series of tests against common pathogens demonstrated that the compound exhibited minimum inhibitory concentrations comparable to established antibiotics, suggesting its viability as a new antimicrobial agent.

Data Table: Summary of Biological Activities

| Activity Type | Target Organism/Cell Type | IC50/Effectiveness | Reference |

|---|---|---|---|

| Anticancer | Human breast cancer cells | 15 µM | NCI Study |

| Antimicrobial | Staphylococcus aureus | 8 µg/mL | Microbial Study |

| Anti-inflammatory | RAW 264.7 macrophages | Significant reduction in TNF-alpha levels | Inflammatory Study |

Mechanism of Action

The mechanism of action of (Z)-2-(4-((3-(furan-2-ylmethyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

- Furan vs. Nitro/Thiophene Substituents : The furan-2-ylmethyl group in the target compound may improve metabolic stability compared to nitrobenzylidene (prone to reduction) or thiophen-2-ylmethylene (higher sulfur content increases lipophilicity) .

- Thioxo vs.

Physicochemical and Pharmacokinetic Properties

- Hydrogen Bonding: The methoxyphenoxyacetic acid moiety provides two hydrogen bond acceptors (methoxy and carbonyl), comparable to hydrazono derivatives but fewer than hydroxyl-substituted analogs .

Biological Activity

(Z)-2-(4-((3-(furan-2-ylmethyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)acetic acid, a complex thiazolidine derivative, has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article synthesizes available data regarding its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

The compound's molecular formula is with a molecular weight of 465.54 g/mol. It contains a thiazolidine ring which is known for its diverse pharmacological properties.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

- Anti-inflammatory Activity : The thiazolidine derivatives have been noted for their ability to inhibit cyclooxygenase enzymes (COX-I and COX-II), which are critical in the inflammatory process. In vitro studies have demonstrated that certain derivatives show significant selectivity towards COX-II, with IC50 values indicating potent anti-inflammatory effects.

- Antitumor Activity : Preliminary studies suggest that this compound may inhibit tumor cell proliferation through various pathways, including apoptosis induction and cell cycle arrest. Its structural components may interact with specific molecular targets involved in cancer progression.

- Antimicrobial Properties : The furan moiety in the compound has been associated with antimicrobial activity against various pathogens, suggesting potential applications in treating infections.

Structure-Activity Relationships (SAR)

The biological activity of thiazolidine derivatives is often linked to their structural features:

- Furan Ring : The presence of the furan ring enhances the compound's reactivity and interaction with biological targets.

- Thiazolidine Core : Modifications to the thiazolidine structure can significantly alter its pharmacological profile, affecting both potency and selectivity.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Anti-inflammatory | COX inhibition | |

| Antitumor | Induction of apoptosis, cell cycle arrest | |

| Antimicrobial | Disruption of bacterial cell membranes |

Case Studies

- Anti-inflammatory Studies : In a study evaluating various thiazolidine derivatives, one compound demonstrated an IC50 value of 0.52 μM against COX-II, showcasing its potential as a therapeutic agent for inflammatory diseases .

- Antitumor Efficacy : A recent investigation into the anticancer properties of similar compounds revealed that derivatives with methoxy substitutions exhibited enhanced cytotoxicity against breast cancer cell lines, suggesting that structural modifications can lead to improved efficacy .

- Microbial Resistance : A study on the antimicrobial effects of thiazolidine derivatives indicated significant activity against resistant strains of bacteria, highlighting their potential role in addressing antibiotic resistance .

Q & A

Q. What are the recommended synthetic routes for (Z)-2-(4-((3-(furan-2-ylmethyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)acetic acid?

- Methodological Answer : The compound can be synthesized via a multi-step approach:

- Step 1 : Condensation of 2,4-thiazolidinedione with a substituted aldehyde (e.g., 4-hydroxy-3-methoxybenzaldehyde) in ethanol under reflux with piperidine as a catalyst for 24 hours to form the 5-arylidene intermediate .

- Step 2 : Alkylation of the intermediate with bromoacetic acid derivatives (e.g., bromomethyl acetate) in anhydrous acetone using potassium carbonate as a base. The mixture is refluxed for 24 hours, followed by acidification to pH 3 with HCl to precipitate the product .

- Key Variables : Reaction time, solvent choice (ethanol vs. DMF), and stoichiometric ratios influence yield. For example, yields for analogous compounds range from 24% to 73% depending on substituent bulkiness and reaction conditions .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the Z-configuration of the exocyclic double bond and substitution patterns. Aromatic protons typically appear as doublets in the δ 6.5–7.5 ppm range, while the thioxo group (C=S) resonates at δ 190–200 ppm in C NMR .

- Elemental Analysis : Validate purity by comparing calculated vs. observed C, H, and N percentages (e.g., C 57.82% calculated vs. C 58.03% observed for analogs) .

- Melting Point : Sharp melting points (e.g., 277–280°C) indicate purity .

Advanced Research Questions

Q. How can researchers optimize low yields in the synthesis of thiazolidinone derivatives?

- Methodological Answer :

- Reaction Conditions : Extend reflux time beyond 24 hours or employ microwave-assisted synthesis to accelerate kinetics. For example, microwave irradiation reduced reaction times for similar compounds from 24 hours to 30 minutes .

- Catalyst Screening : Replace piperidine with morpholine or ionic liquids to enhance imine formation efficiency .

- Solvent Optimization : Switch from ethanol to polar aprotic solvents (e.g., DMF) to improve solubility of intermediates, as demonstrated in analogs with 73% yields .

Q. What strategies address contradictions in reported biological activity data for thiazolidinone derivatives?

- Methodological Answer :

- Standardized Assays : Use consistent in vitro models (e.g., α-glucosidase inhibition assays for hypoglycemic activity) to minimize variability. For example, used Wistar albino mice under controlled diets to evaluate hypoglycemic effects .

- Structural Confirmation : Re-evaluate stereochemistry (Z/E configuration) via X-ray crystallography, as misassignment can lead to conflicting activity reports. For instance, analogs with Z-configurations showed 10-fold higher enzyme inhibition than E-isomers .

- Meta-Analysis : Compare substituent effects across studies. Methoxy groups at the 2-position enhance activity in some assays but reduce solubility, complicating dose-response interpretations .

Q. How to design structure-activity relationship (SAR) studies for derivatives of this compound?

- Methodological Answer :

- Substituent Variation : Synthesize analogs with modifications at the furan-2-ylmethyl (e.g., replacing furan with thiophene) or methoxy groups (e.g., –OCH vs. –OCF) .

- Pharmacophore Mapping : Use docking simulations (e.g., AutoDock Vina) to identify critical interactions, such as hydrogen bonding between the thioxo group and target enzymes .

- Biological Profiling : Test derivatives against multiple targets (e.g., antimicrobial, anticancer) to identify polypharmacological potential. highlights triazole-thioacetic acid derivatives with dual antifungal and antioxidant activity .

Q. What in vitro and in vivo models are suitable for evaluating the hypoglycemic activity of this compound?

- Methodological Answer :

- In Vitro :

- α-Glucosidase Inhibition Assay : Measure IC values using acarbose as a positive control .

- PPAR-γ Transactivation Assay : Assess agonism/antagonism in HEK293 cells transfected with PPAR-γ reporters .

- In Vivo :

- Streptozotocin-Induced Diabetic Mice : Administer compounds orally (10–50 mg/kg) and monitor blood glucose levels for 72 hours .

- Toxicity Screening : Perform acute toxicity studies in rodents (OECD Guideline 423) to determine LD and organ-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.